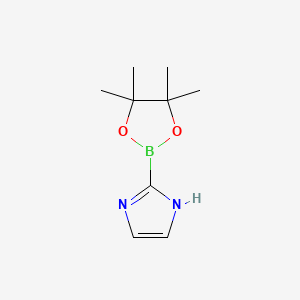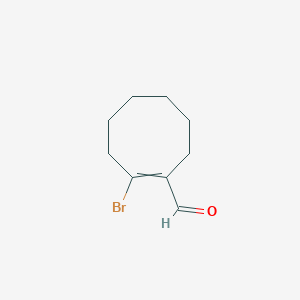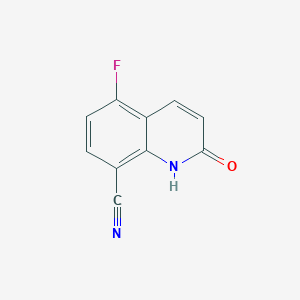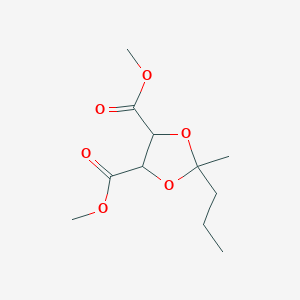
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H14O6. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions, making it valuable in synthetic organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale acetalization processes. These processes utilize efficient catalysts such as zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or Grignard reagents in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups without affecting the protected carbonyl.
Biology: It serves as a starting material for synthesizing biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions, allowing selective transformations of other functional groups. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,3-O-isopropylidene-L-tartrate
- 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester
- 2,2-Dimethyl-1,3-dioxolane-4β,5α-dicarboxylic acid dimethyl ester
Uniqueness
Dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific structural configuration, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable acetal or ketal structures makes it particularly valuable in synthetic organic chemistry .
Propriétés
Numéro CAS |
6942-13-8 |
|---|---|
Formule moléculaire |
C11H18O6 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
dimethyl 2-methyl-2-propyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C11H18O6/c1-5-6-11(2)16-7(9(12)14-3)8(17-11)10(13)15-4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
UCAPDADNIUUTOS-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(OC(C(O1)C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethyl)pyrrolidin-2-one](/img/structure/B13988439.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)
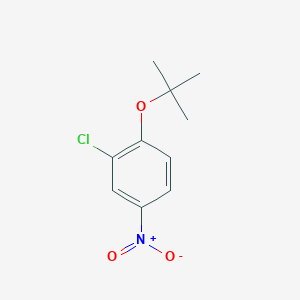
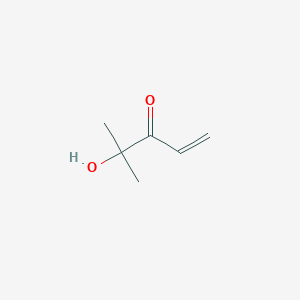
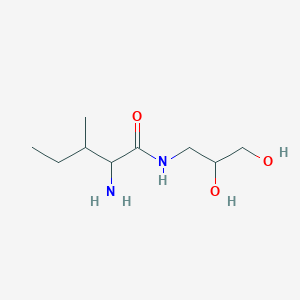
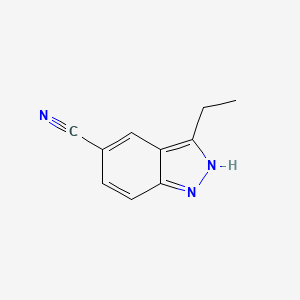
![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
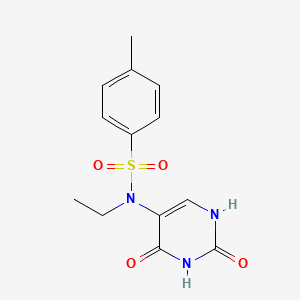
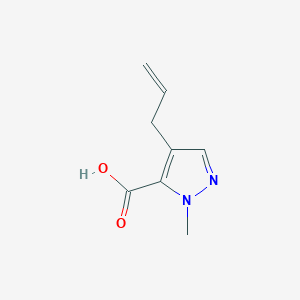
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
